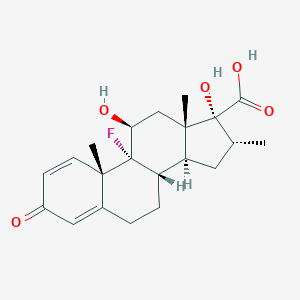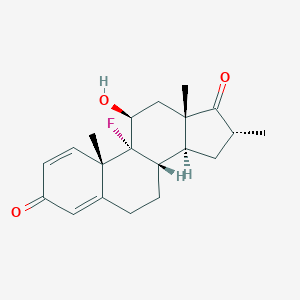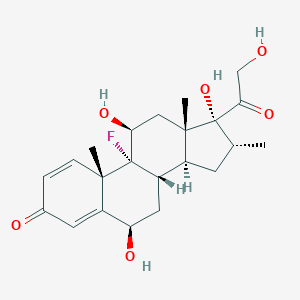
麦角隐定碱
描述
- 麦角隐碱存在两种异构体: α-麦角隐碱 和 β-麦角隐碱 .
麦角隐碱: 是一种麦角肽生物碱,来源于麦角菌 () 或发酵液。它是 的合成前体。
科学研究应用
医学: 麦角隐碱在医学上有若干应用
其他领域: 它的应用范围扩展到生物学和工业。
作用机制
- 麦角隐碱作为一种 多巴胺受体激动剂 , 特别是靶向 D2 受体。
- 通过抑制催乳素分泌,它减少泌乳并治疗相关疾病。
生化分析
Biochemical Properties
Alpha-Ergocryptine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where alpha-Ergocryptine acts as an agonist. This interaction is significant in the modulation of neurotransmitter release and regulation of prolactin secretion. Additionally, alpha-Ergocryptine binds to alpha-adrenergic receptors, influencing vascular tone and blood pressure regulation .
Cellular Effects
Alpha-Ergocryptine affects various cell types and cellular processes. In neuronal cells, it modulates dopamine receptor activity, which influences cell signaling pathways and gene expression. This modulation can lead to changes in neurotransmitter release and synaptic plasticity. In endocrine cells, alpha-Ergocryptine reduces prolactin secretion by acting on dopamine receptors in the pituitary gland. This effect on prolactin secretion has therapeutic implications for conditions like hyperprolactinemia .
Molecular Mechanism
The molecular mechanism of alpha-Ergocryptine involves its binding to dopamine and alpha-adrenergic receptors. As a dopamine receptor agonist, alpha-Ergocryptine activates these receptors, leading to downstream signaling events that modulate neurotransmitter release and gene expression. Additionally, alpha-Ergocryptine’s interaction with alpha-adrenergic receptors results in vasoconstriction and regulation of blood pressure. These binding interactions and receptor activations are central to the compound’s pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Ergocryptine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that alpha-Ergocryptine maintains its activity over extended periods, but its efficacy may decrease due to gradual degradation. Long-term exposure to alpha-Ergocryptine in vitro and in vivo has demonstrated sustained effects on dopamine receptor activity and prolactin secretion .
Dosage Effects in Animal Models
The effects of alpha-Ergocryptine vary with different dosages in animal models. At lower doses, alpha-Ergocryptine effectively modulates dopamine receptor activity and reduces prolactin levels without significant adverse effects. At higher doses, toxic effects such as vasoconstriction, hypertension, and potential neurotoxicity have been observed. These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .
Metabolic Pathways
Alpha-Ergocryptine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolism of alpha-Ergocryptine results in the formation of various metabolites, some of which retain pharmacological activity. These metabolic processes influence the compound’s bioavailability and duration of action .
Transport and Distribution
Within cells and tissues, alpha-Ergocryptine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach target sites such as the brain and pituitary gland. Alpha-Ergocryptine’s localization and accumulation in these tissues are critical for its pharmacological effects .
Subcellular Localization
Alpha-Ergocryptine’s subcellular localization is essential for its activity and function. The compound is primarily localized in the cytoplasm and can interact with intracellular receptors and signaling molecules. Post-translational modifications and targeting signals may direct alpha-Ergocryptine to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
准备方法
合成路线: 麦角隐碱的合成涉及多个步骤,包括环化和肽键形成。
工业生产: 工业规模的生产方法通常采用麦角培养的发酵工艺。
化学反应分析
反应: 麦角隐碱可以发生多种化学转化,包括氧化、还原和取代反应。
常用试剂和条件: 具体试剂和条件取决于所需的修饰。例如
主要产物: 这些反应会生成具有改变的官能团或立体化学的衍生物。
相似化合物的比较
- 麦角隐碱的独特性在于其特异性的受体亲和力和治疗谱。
- 类似的化合物包括其他麦角肽,如麦角胺和麦角隐碱。
属性
IUPAC Name |
N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOTUXAWKBPQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-09-1 | |
| Record name | Ergocryptine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ergocryptine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ergocryptine exert its effects within the body?
A1: Ergocryptine primarily acts as a dopamine agonist, exhibiting a high affinity for dopamine D2 receptors. [, , , , , , ] This interaction triggers a cascade of downstream effects, primarily by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , , ]
Q2: Can you elaborate on the role of dopamine and prolactin in relation to ergocryptine's activity?
A2: Dopamine, a neurotransmitter, plays a crucial role in regulating various physiological functions, including motor control, mood, and hormone secretion. Prolactin, a hormone primarily produced by the pituitary gland, is involved in lactation, reproduction, and immune system modulation. Ergocryptine, by mimicking dopamine's action at D2 receptors, effectively reduces prolactin release, leading to therapeutic benefits in conditions characterized by hyperprolactinemia. [, , , , , ]
Q3: What is the molecular formula and weight of ergocryptine?
A3: Ergocryptine has the molecular formula C32H41N5O5 and a molecular weight of 579.7 g/mol. []
Q4: Is there any available spectroscopic data that can provide further insights into the structure of ergocryptine?
A4: While specific spectroscopic data is not extensively discussed in the provided research papers, techniques like NMR and mass spectrometry are commonly employed for structural characterization of ergot alkaloids like ergocryptine. These techniques can provide valuable information about the compound's functional groups, stereochemistry, and fragmentation patterns, aiding in understanding its structure-activity relationships. [, ]
Q5: Are there specific formulation strategies employed to enhance the stability or bioavailability of ergocryptine?
A6: Formulation approaches, such as the use of specific salts (e.g., ergocryptine mesylate) and drug delivery systems, can be employed to optimize the compound's stability, solubility, and bioavailability. [, , ]
Q6: What in vitro and in vivo models are used to study the effects of ergocryptine?
A6: Researchers have employed a variety of in vitro and in vivo models to investigate ergocryptine's effects. These include:
- In vitro studies: Cultured rat pituitary cells [, ], bovine vascular smooth muscle cells [], and human hepatocytes [] have been used to understand ergocryptine's effects on hormone release, cell growth, and metabolism.
- In vivo studies: Animal models, particularly rats [, , , ], mice [, ], lambs [], and hamsters [], have been crucial in studying ergocryptine's impact on mammary tumorigenesis, prolactin secretion, and testicular function.
Q7: Have any clinical trials been conducted using ergocryptine? What were the key findings?
A8: Clinical trials have investigated ergocryptine's therapeutic potential in conditions like Parkinson's disease [], acromegaly [, ], and hyperprolactinemia. [] These trials have demonstrated ergocryptine's ability to reduce prolactin and growth hormone levels, leading to clinical improvements in some patients. [, , , , ]
Q8: What is known about the potential toxicity and safety profile of ergocryptine?
A9: While ergocryptine has shown therapeutic potential, it is crucial to acknowledge potential adverse effects. Research has highlighted the need for careful dose optimization and monitoring due to possible side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)









